N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide typically involves the reaction of 2-(dimethylamino)pyrimidine with diphenylacetic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: A compound with similar structural features and pharmacological activities.
4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino derivatives: Known for their antiviral activity.
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide stands out due to its unique combination of a pyrimidine ring and a diphenylacetamide moiety. This structural uniqueness contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-25(2)21-22-14-13-18(24-21)15-23-20(26)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,19H,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAVKWALUUISPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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